molecular formula C9H18BNO4 B13571808 (1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)boronic acid

(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)boronic acid

Cat. No.: B13571808
M. Wt: 215.06 g/mol
InChI Key: LDNXUQBLJKKGNR-UHFFFAOYSA-N
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Description

{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}boronic acid is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrrolidine ring, which is further protected by a tert-butoxycarbonyl (Boc) group. The Boc group serves as a protecting group for the amine functionality, making the compound more stable and easier to handle during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}boronic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.

    Introduction of the Boronic Acid Group: The boronic acid group is introduced via a reaction with a boron-containing reagent, such as boronic acid or boronate ester.

    Protection with Boc Group: The final step involves the protection of the amine group with a tert-butoxycarbonyl group, which is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of {1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Acids: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Esters: Resulting from oxidation reactions.

    Free Amines: Obtained after deprotection of the Boc group.

Scientific Research Applications

{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}boronic acid largely depends on the specific reaction it is involved in. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium complex, followed by reductive elimination to form a new carbon-carbon bond . The Boc group serves as a protecting group, ensuring the stability of the compound during these reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}boronic acid is unique due to its specific substitution pattern and the presence of both a boronic acid group and a Boc-protected amine. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in various research applications.

Properties

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18BNO4/c1-9(2,3)15-8(12)11-5-4-7(6-11)10(13)14/h7,13-14H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNXUQBLJKKGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCN(C1)C(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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